molecular formula C16H14N2O2S B8344125 N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]acetamide

N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]acetamide

Cat. No.: B8344125
M. Wt: 298.4 g/mol
InChI Key: CIPORMYZNGXGFO-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]acetamide is a useful research compound. Its molecular formula is C16H14N2O2S and its molecular weight is 298.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]acetamide

InChI

InChI=1S/C16H14N2O2S/c1-11(19)17-12-6-8-13(9-7-12)20-10-16-18-14-4-2-3-5-15(14)21-16/h2-9H,10H2,1H3,(H,17,19)

InChI Key

CIPORMYZNGXGFO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3S2

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.24 g of sodium hydride (as a 60% w/w dispersion in mineral oil) were added to a solution of 133.9 mg of 4-acetamidophenol in 2.7 ml of dimethylformamide, followed by the addition of a solution of 205.6 mg of 2-bromomethylbenzothiazole in 2 ml of dimethylformamide. The resulting mixture was stirred at room temperature for 7 hours, after which the reaction mixture was diluted with ethyl acetate, washed with water, tried over sodium sulfate and the solvent removed by evaporation under reduced pressure. The resulting residue was purified by column chromatography through silica gel, using a 1:2 by volume mixture of hexane and ethyl acetate as the eluent, to give 221.1 mg (yield 84%) of the title compound as a solid having a melting point of 168 to 170° C.
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
133.9 mg
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
solvent
Reaction Step One
Quantity
205.6 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
84%

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